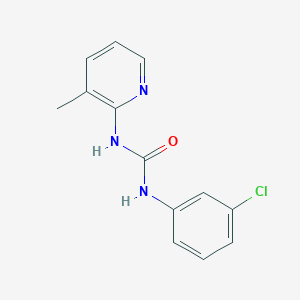
1-(3-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a chlorinated phenyl ring and a methyl-substituted pyridine ring, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea typically involves the reaction of 3-chloroaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-(3-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets could include proteins involved in cell signaling or metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-phenyl)-3-(2-pyridinyl)-urea
- 1-(4-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea
- 1-(3-Chloro-phenyl)-3-(4-methyl-pyridin-2-yl)-urea
Uniqueness
1-(3-Chloro-phenyl)-3-(3-methyl-pyridin-2-yl)-urea is unique due to the specific substitution pattern on the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-4-3-7-15-12(9)17-13(18)16-11-6-2-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJSOWNPJNNUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
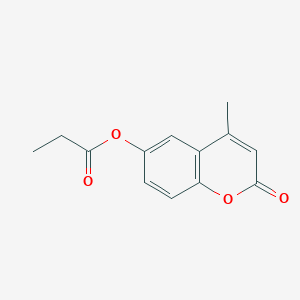
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B5846321.png)

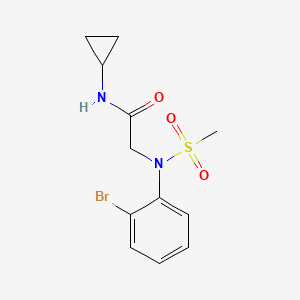
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5846371.png)
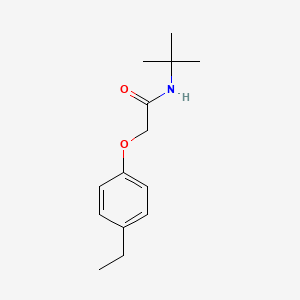
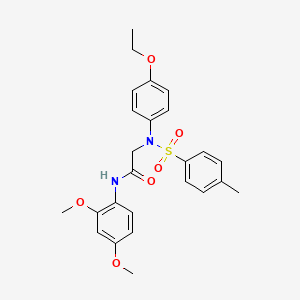
![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]propanamide](/img/structure/B5846403.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)
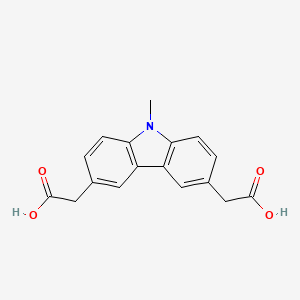
![N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide](/img/structure/B5846436.png)
